molecular formula C24H22ClN3O2 B14787319 N-(1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl)benzamide

N-(1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl)benzamide

Cat. No.: B14787319
M. Wt: 419.9 g/mol
InChI Key: YSVYREFSEAGCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl)benzamide is a complex organic compound with a molecular formula of C22H23ClN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Formation of the Enone Moiety: The enone moiety can be formed through an aldol condensation reaction between a suitable aldehyde and ketone.

    Final Coupling Reaction: The final step involves the coupling of the enone intermediate with the benzamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the enone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

N-(1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-chloro-3-oxo-3-piperidin-1-yl-1-(o-tolyl)prop-1-en-2-yl)benzamide
  • N-(1-chloro-3-oxo-3-piperidin-1-yl-1-(p-tolyl)prop-1-en-2-yl)benzamide

Uniqueness

N-(1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl)benzamide is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds. The quinoline ring can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for drug discovery and development.

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

N-(1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl)benzamide

InChI

InChI=1S/C24H22ClN3O2/c25-21(19-15-18-11-5-6-12-20(18)26-16-19)22(24(30)28-13-7-2-8-14-28)27-23(29)17-9-3-1-4-10-17/h1,3-6,9-12,15-16H,2,7-8,13-14H2,(H,27,29)

InChI Key

YSVYREFSEAGCCE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC3=CC=CC=C3N=C2)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.